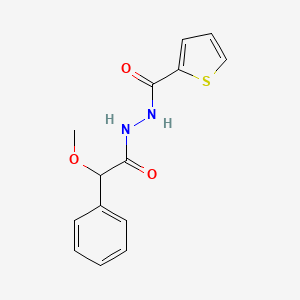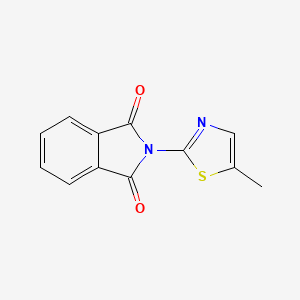![molecular formula C20H28N2O B5064073 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5064073.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-ethoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-ethoxyphenyl)piperazine, commonly known as BEME, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BEME is a piperazine derivative that has been found to exhibit potent activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of BEME is not fully understood, but it is believed to work by inhibiting the proliferation of cancer cells and inducing apoptosis. BEME has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. Additionally, BEME has been found to protect neurons from oxidative stress and to inhibit the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
BEME has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, to reduce inflammation, and to protect neurons from oxidative stress. Additionally, BEME has been found to have antioxidant activity and to inhibit the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BEME is its potent activity against cancer cells and its potential as a therapeutic agent for cancer treatment. Additionally, BEME has been found to be relatively non-toxic, making it a potential candidate for clinical trials. However, one of the limitations of BEME is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BEME. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of BEME in vivo and to determine its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders. Finally, research is needed to develop new formulations of BEME that can improve its solubility and bioavailability.
Conclusion:
In conclusion, BEME is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer, anti-inflammatory, and neuroprotective activity, making it a potential candidate for the treatment of various diseases. Although further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo, BEME holds promise as a potential therapeutic agent for cancer, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
BEME can be synthesized using a multistep process involving the reaction of 2-ethoxyphenylpiperazine with bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride. The intermediate product is then treated with sodium hydride and methyl iodide to yield the final product, BEME. The synthesis method has been optimized to yield high purity and high yield of BEME.
Aplicaciones Científicas De Investigación
BEME has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various types of cancer, including breast, lung, prostate, and colon cancer. BEME has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Additionally, BEME has been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-2-23-20-6-4-3-5-19(20)22-11-9-21(10-12-22)15-18-14-16-7-8-17(18)13-16/h3-8,16-18H,2,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXZLKNKNVUCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425537 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5063995.png)

![sodium 3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5064017.png)
![N-(2,4-difluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5064025.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5064037.png)
![N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5064040.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5064048.png)


![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5064080.png)

![1-ethyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5064091.png)
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5064093.png)
![17-allyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5064097.png)